molecular formula C11H15N3 B1306047 2,6-Bis(dimethylamino)benzonitrile CAS No. 20926-04-9

2,6-Bis(dimethylamino)benzonitrile

Cat. No.: B1306047
CAS No.: 20926-04-9
M. Wt: 189.26 g/mol
InChI Key: ACOQDKIUGAKZTC-UHFFFAOYSA-N
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Description

2,6-Bis(dimethylamino)benzonitrile is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(dimethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-13(2)10-6-5-7-11(14(3)4)9(10)8-12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOQDKIUGAKZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380335
Record name 2,6-bis(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20926-04-9
Record name 2,6-bis(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Advanced Organic Chromophores

Organic chromophores are molecules responsible for color, functioning by absorbing light in the ultraviolet or visible regions of the electromagnetic spectrum. Advanced chromophores are designed with specific electronic properties for applications ranging from organic light-emitting diodes (OLEDs) and sensors to nonlinear optics. The functionality of these molecules is intrinsically linked to their electronic structure, particularly the arrangement of electron-donating and electron-withdrawing groups.

2,6-Bis(dimethylamino)benzonitrile fits the classic blueprint of a "push-pull" or donor-acceptor chromophore. In this framework, the two dimethylamino (-N(CH3)2) groups act as strong electron donors (the "push") due to the lone pair of electrons on the nitrogen atoms. The nitrile (-C≡N) group serves as an effective electron acceptor (the "pull") because of the electronegativity of the nitrogen atom and the nature of the triple bond. This strategic arrangement facilitates a redistribution of electron density upon photoexcitation, a phenomenon central to the properties of many advanced organic materials.

Significance of Donor Acceptor D π a Architectures in Molecular Design

The Donor-π-Acceptor (D-π-A) architecture is a cornerstone of modern molecular engineering for optoelectronic materials. This design connects an electron-donor (D) unit and an electron-acceptor (A) unit through a π-conjugated bridge (π), which is typically an aromatic system like the benzene ring in this case.

The key advantages of the D-π-A design include:

Tunable Energy Levels: By modifying the strength of the donor, acceptor, or the length and nature of the π-bridge, chemists can precisely control the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, tunes the absorption and emission wavelengths of the molecule.

Enhanced Molar Absorptivity: The charge transfer character of the electronic transitions in D-π-A systems often leads to high molar extinction coefficients, meaning they are very efficient at absorbing light.

Large Dipole Moment Changes: These molecules typically have a small dipole moment in their ground state, but a much larger one in the excited state due to the significant shift of electron density from the donor to the acceptor. This property is crucial for applications in nonlinear optics and for creating materials sensitive to their environment.

In 2,6-Bis(dimethylamino)benzonitrile, the benzene ring serves as the π-bridge. However, the placement of two dimethylamino groups at the ortho positions (positions 2 and 6) relative to the nitrile group introduces significant steric hindrance. This forces the dimethylamino groups to twist out of the plane of the benzene ring. rsc.org This twisting would disrupt the π-conjugation between the nitrogen lone pairs and the aromatic ring, a key interaction for the donor capability. This contrasts sharply with its isomer, 4-(dimethylamino)benzonitrile (B74231) (DMABN), where the para-positioning allows for better planarity and more efficient electronic communication. ias.ac.in

Positioning Within the Landscape of Intramolecular Charge Transfer Ict Systems

A defining characteristic of many D-π-A molecules is their ability to form an Intramolecular Charge Transfer (ICT) state upon excitation with light. In the ground state, the molecule exists in a configuration with minimal charge separation. Upon absorbing a photon, it is promoted to a locally excited (LE) state. From this LE state, the molecule can relax into a lower-energy ICT state, where a near-complete transfer of an electron from the donor to the acceptor moiety occurs. ias.ac.in

This process is famously observed in DMABN, which exhibits dual fluorescence in polar solvents. diva-portal.orgnih.gov

LE Fluorescence: A higher-energy emission (in the UV-violet region) from the initial, near-planar locally excited state. This band is less sensitive to the polarity of the solvent. diva-portal.orgnih.gov

ICT Fluorescence: A lower-energy, red-shifted emission (in the blue-green region) from the charge-transfer state. This band is highly sensitive to solvent polarity, shifting to lower energies (longer wavelengths) as the solvent's polarity increases, because polar solvents stabilize the highly dipolar ICT state. diva-portal.orgnih.gov

The most widely accepted model for this phenomenon in DMABN is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govmdpi.com This model posits that the ICT state is formed when the dimethylamino group twists to a position perpendicular (90°) to the plane of the benzonitrile ring, which electronically decouples the donor and acceptor and facilitates full charge separation. nih.gov

For 2,6-Bis(dimethylamino)benzonitrile, the steric clash between the two ortho-dimethylamino groups and the adjacent nitrile group likely forces a pre-twisted geometry even in the ground state. rsc.org This pre-twisting could have profound effects on its photophysics. While it might hinder the formation of a classic, fully planar LE state, it could potentially facilitate a more direct pathway to a charge-transfer state upon excitation. However, the disrupted conjugation would also raise the energy required for the initial excitation. The specific photophysical behavior would depend on the complex interplay between these steric and electronic factors.

The study of such sterically hindered molecules is crucial for refining the understanding of ICT and TICT models, providing insight into how ground-state geometry influences excited-state relaxation pathways.

Data from the Analog Compound 4-(Dimethylamino)benzonitrile (B74231) (DMABN)

To illustrate the concepts of solvatochromism and intramolecular charge transfer, data for the extensively studied isomer, 4-(dimethylamino)benzonitrile (DMABN), is presented below.

Table 1: Solvatochromic Shift of DMABN Fluorescence

The following table shows how the emission wavelength of the ICT band of DMABN shifts to longer wavelengths (a "red shift") as the polarity of the solvent increases. This demonstrates the stabilization of the highly polar ICT state by more polar environments.

SolventPolarity (Dielectric Constant, ε)ICT Emission λmax (nm)
n-Hexane1.88~360 (Only LE emission observed) diva-portal.orgrsc.org
Diethyl Ether4.34~420 rsc.org
Tetrahydrofuran7.58~460 nih.gov
Dichloromethane8.93~470 researchgate.net
Acetonitrile37.5~480 rsc.orgrsc.org

Table 2: Dipole Moments of DMABN in Ground and Excited States

The significant increase in the dipole moment from the ground state (GS) to the ICT excited state is a hallmark of the charge transfer process. This large change explains why the ICT state is so strongly influenced by solvent polarity.

StateExperimental Dipole Moment (Debye)Calculated Dipole Moment (Debye)
Ground State (GS)~6.6 D acs.org~6.6 D diva-portal.org
Locally Excited (LE) State~10 D acs.orgNot specified
ICT / TICT State~17 D rsc.org~11.9 - 15 D acs.orgdiva-portal.org

The Strategic Synthesis and Functionalization of this compound and Its Analogues

The chemical compound this compound stands as a pivotal scaffold in the design and synthesis of a variety of complex organic molecules. Its unique structure, featuring a benzonitrile core flanked by two geminal dimethylamino groups, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This article delves into the diverse synthetic strategies for constructing and derivatizing this important molecule and its analogues, exploring methodologies for core construction, functionalization, and the design of advanced materials.

Potential Applications of 2,6 Bis Dimethylamino Benzonitrile in Advanced Materials Science and Optoelectronics Research

Design and Development of Fluorescent Probes and Chemical Sensors

The inherent photophysical properties of 2,6-Bis(dimethylamino)benzonitrile make it a compelling candidate for the development of sophisticated fluorescent probes and chemical sensors. The principle behind its sensing capability lies in the phenomenon of intramolecular charge transfer (ICT). In molecules like this, the electronic ground state has a different charge distribution than the excited state. Upon absorbing light, an electron is effectively transferred from the electron-donating dimethylamino groups to the electron-accepting nitrile group, creating a highly polar excited state.

The energy of this ICT state is exquisitely sensitive to the polarity of its immediate environment. In non-polar solvents, the molecule may exhibit a "locally excited" (LE) fluorescence at shorter wavelengths. However, in polar environments, the polar ICT state is stabilized, leading to a new, red-shifted emission band at longer wavelengths. This phenomenon, known as dual fluorescence, is famously observed in the related, archetypal molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN). nih.govnih.govajol.infoacs.orgmpg.deias.ac.in The presence of two dimethylamino groups in this compound is expected to enhance this effect.

This solvent-dependent fluorescence, or solvatochromism, is the basis for its use as a polarity sensor. For instance, it could be used to probe the microenvironments of biological systems, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes. nih.gov A change in the fluorescence color or intensity would signal a change in the local polarity.

Furthermore, the reactivity of the functional groups could be harnessed to design chemosensors for specific analytes. For example, the nitrogen atoms of the dimethylamino groups or the nitrile group could act as binding sites for metal ions. doi.org The binding of a metal ion would perturb the electronic structure of the molecule, leading to a distinct change in its fluorescence signal, allowing for the selective detection of that ion. doi.orgnih.govnih.gov

Components for Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, and their performance is heavily reliant on the properties of the organic materials used. youtube.com Molecules that exhibit efficient luminescence and good charge transport characteristics are highly sought after. The strong fluorescence potential of this compound, stemming from its ICT character, makes it a candidate for use as an emitter or a dopant in the emissive layer of an OLED.

The color of the emitted light can often be tuned by modifying the chemical structure. The emission from ICT states is typically in the blue to green region of the spectrum, but can be shifted to longer wavelengths (e.g., red) by extending the π-conjugation of the molecule. Research has shown that related structures incorporating dimethylamino donor groups can be effective emitters in OLED devices. For example, molecules with bis(4-dimethylaminostyryl) moieties have been successfully used as red emitters.

In addition to its role as an emitter, the push-pull nature of this compound suggests it could have applications in other optoelectronic devices. Its significant dipole moment could be advantageous in organic photovoltaic (OPV) cells, where efficient charge separation at donor-acceptor interfaces is critical. It could also be explored as a component in organic field-effect transistors (OFETs), where charge mobility is a key parameter. nih.gov

Building Blocks for Conjugated Polymers and Oligomers with Tailored Photophysical Response

Conjugated polymers are a versatile class of materials with applications in electronics, sensing, and bioelectronics. youtube.comnih.govnih.govyoutube.com The properties of these polymers can be precisely tuned by selecting the appropriate monomeric building blocks. This compound, with its multiple functional groups, is a promising candidate as a monomer for the synthesis of novel conjugated polymers.

The presence of two dimethylamino groups and a nitrile group offers several possibilities for polymerization reactions. For instance, the aromatic ring could be functionalized to allow for cross-coupling reactions, a common method for synthesizing conjugated polymers. A highly relevant study demonstrated the synthesis of high-performance polyimides from 2,6-bis(4-aminophenoxy)benzonitrile, a structurally similar diamine. researchgate.net These polyimides exhibited excellent thermal stability and mechanical properties, and the incorporation of the nitrile group was found to enhance the dielectric constant. researchgate.net

By incorporating this compound into a polymer backbone, its unique photophysical and electronic properties could be imparted to the resulting macromolecule. rsc.orgrsc.org This could lead to the development of fluorescent polymers for sensing applications, or semiconducting polymers for use in organic electronics. The ability to create polymers with a tailored photophysical response by choosing specific comonomers opens up a vast design space for new functional materials. rsc.orgrsc.org

Exploration in Molecular Switches and Transistors

The concept of using individual molecules as components in electronic circuits is the ultimate goal of molecular electronics. Molecular switches, which can be reversibly toggled between two or more stable states by an external stimulus like light or an electric field, are fundamental to this field. The ICT process in this compound provides a potential mechanism for molecular switching.

The molecule could exist in a less polar LE state and a more polar ICT state. The transition between these states could be triggered by a change in the local electric field, leading to a change in the molecule's conductivity or optical properties. This principle is the basis for many proposed molecular switching designs. The twisting motion of the dimethylamino groups, which is often associated with the formation of the ICT state in related molecules, could be the physical basis for the switching action. ias.ac.in

In the context of transistors, while single-molecule transistors are a long-term goal, polymers derived from this compound could be used as the active semiconductor layer in organic thin-film transistors (OTFTs). nih.gov The charge transport properties of such polymers would depend on the degree of π-conjugation and the intermolecular packing in the solid state. The presence of the polar nitrile groups could also influence the device characteristics by affecting the threshold voltage. The exploration of this compound and its derivatives in molecular switches and transistors represents a frontier in materials science research. nih.gov


Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₁H₁₅N₃ lookchem.com
Molecular Weight 189.26 g/mol lookchem.com
Melting Point 71-73 °C lookchem.com
Boiling Point 346.7 °C at 760 mmHg lookchem.com
Density 1.06 g/cm³ lookchem.com
CAS Number 20926-04-9 lookchem.com

Future Research Directions and Unresolved Questions

Systematic Exploration of Structure-Property Relationships through Molecular Engineering

A significant opportunity exists in the systematic exploration of how the unique 2,6-substitution pattern on the benzonitrile ring influences its electronic and photophysical properties. Unlike its extensively studied isomer, 4-(dimethylamino)benzonitrile (B74231) (DMABN), the steric hindrance introduced by the two adjacent dimethylamino groups in the 2,6-isomer is expected to play a crucial role in its molecular conformation and excited-state dynamics.

Future molecular engineering efforts should focus on synthesizing a library of derivatives to establish clear structure-property relationships. Key unresolved questions include:

How do modifications to the alkyl groups on the nitrogen atoms (e.g., replacing methyl with ethyl or larger groups) alter the degree of steric hindrance and, consequently, the photophysical behavior?

What is the effect of introducing electron-withdrawing or electron-donating substituents at other positions on the phenyl ring on the charge-transfer characteristics of the molecule?

Can the unique steric environment of the 2,6-isomer be harnessed to create novel molecular switches or sensors with distinct responses compared to less hindered systems?

Research in related fields on 2,6-disubstituted pyridines and naphthalenes has demonstrated that such substitution patterns significantly impact molecular packing and bulk properties like liquid crystallinity. researchgate.netmdpi.com A similar systematic approach for 2,6-Bis(dimethylamino)benzonitrile could unveil new functional materials.

Development of Advanced Computational Models for Complex Environmental Effects

The development of robust computational models is essential to predict the behavior and fate of this compound in complex environmental systems. Current computational toxicology and environmental chemistry frameworks provide a basis for such models, which can simulate aspects from environmental transport to metabolic pathways. nih.govucr.eduacs.org

However, specific models for this compound are yet to be developed. Future research should aim to:

Create accurate quantum mechanical and molecular dynamics (MD) models to predict its reactivity with environmental agents like hydroxyl radicals or its potential for bioaccumulation.

Simulate its interaction with various solvents and matrices to understand how environmental conditions affect its stability and electronic properties. nih.gov

Employ computational fluid dynamics (CFD) and physiologically based pharmacokinetic (PBPK) models to predict its distribution and potential effects in biological systems, building on general methodologies used for other environmental chemicals. nih.gov

A key unresolved question is how the two dimethylamino groups influence its interaction with biological membranes and macromolecules compared to monosubstituted analogs.

Integration into Hybrid and Nanostructured Material Systems

The integration of functional organic molecules into hybrid and nanostructured materials is a burgeoning field of materials science. While there is no specific research on incorporating this compound into such systems, its potential warrants exploration. The compound's inherent dipolar character, which is likely influenced by the position of the amino groups, could be advantageous for creating novel materials.

Future research directions could include:

Synthesizing hybrid materials by incorporating the molecule into inorganic frameworks like silica or metal-organic frameworks (MOFs) to create new optical or electronic materials.

Grafting the molecule onto the surface of nanoparticles (e.g., gold, quantum dots) to modulate their properties or to create targeted sensors.

Investigating its use as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices, where its unique steric and electronic properties might offer advantages in terms of film morphology and device performance.

The central question is whether the specific 2,6-substitution pattern can be leveraged to control intermolecular interactions, such as π-π stacking, within a material, a strategy that has been explored in other disubstituted aromatic systems to fine-tune material properties. mdpi.com

Addressing Challenges in Synthetic Scalability and Functionalization

While the synthesis of disubstituted benzonitriles is achievable at a laboratory scale, scalability for potential industrial applications presents a significant challenge. Future research must address the development of efficient, cost-effective, and environmentally benign synthetic routes.

Key challenges and areas for investigation are:

Scalability: Developing scalable synthetic methods that avoid hazardous reagents or costly purification techniques. Research into flow chemistry or alternative catalytic systems could be beneficial.

Functionalization: Creating versatile synthetic pathways that allow for the easy introduction of other functional groups onto the benzonitrile core. This would enable the tuning of its properties for specific applications, as has been successfully demonstrated for other heterocyclic cores like imidazo[4,5-b]pyridines. nih.gov

Purification: Devising efficient purification strategies for the final compound and its derivatives on a larger scale.

Addressing these synthetic hurdles is a prerequisite for any practical application of this compound in materials science or other fields.

Investigation of Ultrafast Dynamics in Confined Environments

The study of molecular dynamics in confined spaces, such as within nanocavities, zeolites, or supramolecular cages, is a frontier in physical chemistry. Confinement can dramatically alter the photochemical and photophysical pathways of a molecule. researchgate.netrsc.org The well-documented intramolecular charge transfer (ICT) dynamics of the related 4-DMABN provide a blueprint for investigating the 2,6-isomer. nih.gov

Future research should use ultrafast transient absorption and time-resolved fluorescence spectroscopy to probe the dynamics of this compound in various confined media. mdpi.com Unresolved questions include:

How does steric clashing with the walls of a confined environment affect the rotational dynamics of the dimethylamino groups and the potential formation of a twisted intramolecular charge transfer (TICT) state?

Can confinement be used to stabilize specific excited states or alter the rates of radiative and non-radiative decay, potentially enhancing fluorescence quantum yield?

What are the effects of local polarity and viscosity within a nanocavity on the charge transfer dynamics, and how do they differ from bulk solvent behavior?

Investigating these ultrafast processes is crucial for understanding the fundamental photophysics of this molecule and for designing advanced applications in areas like molecular rotors, sensors, and photonics.

Q & A

Q. What are the common synthetic routes for 2,6-Bis(dimethylamino)benzonitrile, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a Pd-catalyzed Buchwald–Hartwig cross-coupling reaction between 9,10-dihydro-9,9-dimethylacridine and 2,6-dichlorobenzonitrile. Key steps include:

  • Substrate preparation : 2,6-Dichlorobenzonitrile serves as a precursor, where chlorine atoms are replaced by dimethylamino groups .
  • Catalytic system : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enable efficient C–N bond formation.
  • Yield optimization : Reaction temperature (80–100°C), solvent (toluene or dioxane), and stoichiometric ratios are critical. Reported yields range from 58–61% under optimized conditions .
  • Purification : Column chromatography or recrystallization removes unreacted reagents and byproducts.

Q. What spectroscopic and crystallographic methods are used to characterize its molecular structure?

Answer:

  • X-ray crystallography : Resolves the spatial arrangement of substituents. For example, mixed halide occupancy in mercury complexes (e.g., Cl/Br ratios) can inform steric and electronic effects of the dimethylamino groups .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and symmetry. The benzonitrile core shows distinct aromatic signals, while dimethylamino protons appear as singlets (~δ 2.8–3.2 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₀N₃⁺ = 290.1658).

Advanced Research Questions

Q. How do non-radiative decay rates influence the internal quantum efficiency (IQE) of this compound in TADF applications?

Answer: Non-radiative decay (knrk_{\text{nr}}) competes with radiative pathways, reducing IQE. Key findings:

  • Singlet vs. triplet states : In TADF emitters like 26ACA, knrk_{\text{nr}} for singlets can be two orders of magnitude higher than for triplets, drastically lowering photoluminescence quantum yield (PLQY) .
  • Methodology : Coupled transient photoluminescence (TrPL) and steady-state PLQY data quantify knrk_{\text{nr}}. For 26ACA, knrk_{\text{nr}}(S₁) ≈ 10710^7 s⁻¹ vs. knrk_{\text{nr}}(T₁) ≈ 10510^5 s⁻¹ .
  • Impact on devices : High knrk_{\text{nr}}(S₁) reduces electroluminescence efficiency, necessitating structural modifications to suppress vibrational modes or enhance rigidity.

Q. How can discrepancies in decay rates derived from transient and steady-state measurements be resolved?

Answer:

  • Data integration : A fitting algorithm combining TrPL (time-resolved) and PLQY (steady-state) data reconciles discrepancies by solving rate equations for all excitonic pathways (krk_{\text{r}}, knrk_{\text{nr}}, kISCk_{\text{ISC}}).
  • Case study : For 26ACA, this method revealed that triplet harvesting partially compensates for high knrk_{\text{nr}}(S₁), maintaining PLQY >50% despite rapid singlet decay .
  • Validation : Cross-checking with temperature-dependent PL and magnetic field effects ensures accuracy.

Q. How do structural modifications (e.g., isomerism) alter the photophysical properties of this compound derivatives?

Answer:

  • Isomeric effects : The 2,6-substitution pattern in 26ACA enhances symmetry and reduces steric hindrance compared to 2,5-substituted analogs (25ACA), leading to:
    • Reduced knrk_{\text{nr}} : Lower vibronic coupling in symmetric structures .
    • Higher PLQY : 26ACA achieves ~80% PLQY vs. <50% for 25ACA under identical conditions .
  • Computational insights : Density functional theory (DFT) predicts narrower singlet-triplet energy gaps (ΔEST\Delta E_{\text{ST}}) for symmetric derivatives, favoring reverse intersystem crossing (RISC) .

Q. What computational models are effective in predicting the electronic structure and charge-transfer dynamics of this compound?

Answer:

  • DFT/TD-DFT : Models ground- and excited-state geometries, ΔEST\Delta E_{\text{ST}}, and frontier molecular orbitals (HOMO-LUMO overlap). For 26ACA, calculations show a ΔEST\Delta E_{\text{ST}} < 0.2 eV, enabling efficient TADF .
  • Molecular dynamics (MD) : Simulates solvent effects on twisted intramolecular charge-transfer (TICT) states, which influence knrk_{\text{nr}} .
  • Machine learning : Predicts synthetic feasibility and photophysical trends using datasets of analogous TADF emitters.

Methodological and Safety Considerations

Q. What are the best practices for handling this compound in laboratory settings?

Answer:

  • Toxicity mitigation : Use fume hoods, nitrile gloves, and eye protection. Acute toxicity data for analogs (e.g., p-(dimethylamino)benzonitrile) indicate risks of skin/eye irritation .
  • Storage : Store in airtight containers at 0–6°C to prevent decomposition. Avoid contact with strong oxidizers .
  • Waste disposal : Follow EPA guidelines for nitrile-containing compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.